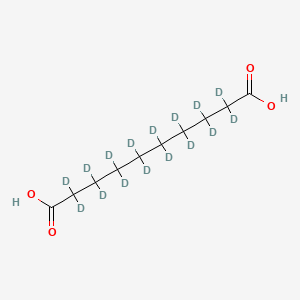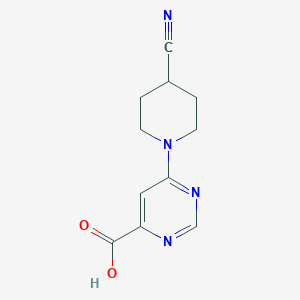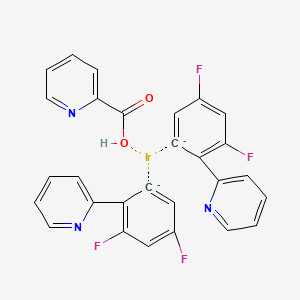
Firpic
Descripción general
Descripción
FIrpic, also known as Bis [2- (4,6-difluorophenyl)pyridinato-C2,N] (picolinato)iridium, is a highly efficient phosphorescent dopant material for OLED devices . It is one of the most investigated bis-cyclometallated iridium complexes, particularly in the context of organic light-emitting diodes (OLEDs) due to its attractive sky-blue emission, high emission efficiency, and suitable energy levels .
Synthesis Analysis
The synthesis of this compound involves heating IrCl3∙nH2O with 2-(2’,4’-difluorophenylpyridine) (F2ppy) overnight at 120 °C in a 3:1 mixture of 2-ethoxyethanol and water under an Ar atmosphere . The resulting iridium chloro-bridged dimer [(F2ppy)2IrCl]2 is then refluxed with 4,7-diphenyl-1,10-phenanthroline at 40 °C under an Argon atmosphere in a 1:1 mixture of dichloromethane and methanol .Molecular Structure Analysis
This compound is a bis-cyclometallated iridium complex. Its chemical formula is C28H16F4IrN3O2 and it has a molecular weight of 694.66 g/mol . The geometrical structures and photophysical properties of this compound have been fully investigated by density functional theory and time-dependent density functional theory .Chemical Reactions Analysis
This compound degrades through the loss of the picolinate ancillary ligand. The resulting iridium fragment can be efficiently trapped “in-situ” as a BPhen derivative . This degradation process is well mirrored when a suitably engineered, this compound-based, OLED is operated and aged .Physical And Chemical Properties Analysis
This compound has an absorption λ max of 256 nm and fluorescence λ em of 468 nm, 535 nm in DCM. Its HOMO and LUMO energy levels are 5.8 eV and 3.1 eV, respectively . It appears as a yellow powder and has a melting point of 330-335 °C .Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED)
Firpic es ampliamente estudiado por su aplicación en OLED. Es un emisor azul fosforescente arquetípico, valorado por su emisión azul cielo, alta eficiencia de emisión y niveles de energía adecuados . La capacidad del compuesto para emitir luz tras la excitación eléctrica lo convierte en un candidato ideal para su uso en tecnologías de visualización e iluminación. Los investigadores se centran en modificar los ligandos quelantes de this compound para controlar el color de la emisión y las propiedades fotofísicas, adaptándolo a aplicaciones específicas de dispositivos .
Ajuste de las propiedades fotofísicas
Las estructuras geométricas y las propiedades ópticas de this compound se pueden ajustar para mejorar el rendimiento. La sustitución de dimetilamina en el ligando ácido picolínico, por ejemplo, extiende la deslocalización de los electrones π, aumenta los niveles de energía HOMO y mejora la inyección y transferencia de huecos. Esta modificación es crucial para desarrollar materiales con propiedades electrónicas adaptadas para aplicaciones optoelectrónicas avanzadas .
Estudios de fosforescencia
This compound sirve como compuesto modelo para estudiar la fosforescencia en materiales de metales de transición. Su alto rendimiento cuántico y la participación de la transferencia de carga metal-ligando (MLCT) en sus espectros fosforescentes lo convierten en un excelente sujeto para comprender los mecanismos que se encuentran detrás de la emisión de fosforescencia azul de alta eficiencia .
Inyección y transporte de portadores
En el contexto de la inyección y transporte de portadores en OLED, se investigan los dispositivos dopados con this compound para comprender su rendimiento. El papel del compuesto en la facilitación del movimiento de portadores dentro de la estructura del dispositivo es fundamental para el desarrollo de OLED eficientes y duraderos .
Optimización del nivel de energía
Los niveles de energía de this compound son adecuados para la integración en arquitecturas de dispositivos multicapa. Los investigadores aprovechan estos niveles para optimizar el equilibrio entre la inyección de electrones y huecos, lo que es primordial para lograr una alta eficiencia y longevidad del dispositivo .
Mejora de la electroluminiscencia
El potencial del compuesto para mejorar la electroluminiscencia se explora incorporándolo en diversas configuraciones de dispositivos. La fuerte emisión azul de this compound se aprovecha para mejorar la calidad visual y el brillo de las pantallas OLED .
Modelado teórico
This compound también es objeto de estudios teóricos destinados a predecir su comportamiento en diferentes entornos. Los métodos computacionales como la teoría funcional de la densidad ayudan a comprender su estructura electrónica y a predecir su idoneidad para diversas aplicaciones .
Síntesis y caracterización estructural
Finalmente, la síntesis y caracterización estructural de this compound proporciona información sobre su comportamiento químico y su estabilidad. Estos estudios son esenciales para el diseño de nuevos compuestos con propiedades mejoradas para futuras aplicaciones tecnológicas .
Mecanismo De Acción
Target of Action
Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III), also known as Firpic, is primarily targeted for use in organic light-emitting diodes (OLEDs) . Its primary role is to serve as a phosphorescent dopant material .
Mode of Action
This compound interacts with its targets by emitting light when electrically stimulated . This is due to its high emission efficiency and suitable energy levels . The compound’s attractive sky-blue emission makes it particularly useful in the context of OLEDs .
Biochemical Pathways
The key biochemical pathway involved in this compound’s action is the process of electroluminescence . When an electric current is applied, this compound emits light, a process that is central to the functioning of OLEDs . The energy transfer from the host to this compound is considered to be the same .
Pharmacokinetics
For instance, its high emission efficiency and suitable energy levels contribute to its overall effectiveness .
Result of Action
The result of this compound’s action is the emission of sky-blue light when used in OLEDs . This light emission is the result of electroluminescence, a process that occurs when this compound is electrically stimulated .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the understanding of photophysical and electrochemical processes are only broadly understood mainly because of the different environment in which these properties are measured, i.e., isolated molecules in solvent vs. device . Furthermore, strategic modification of the ancillary ligand, especially by substitution of electron-donating groups at the para position of the pyridyl N atom or extension of the p-electron delocalization, is an effective and easy way to enhance the photochemical stability of this compound .
Safety and Hazards
FIrpic may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and to rinse thoroughly with plenty of water for at least 15 minutes, respectively .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXYMQNTSZXWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17F4IrN3O2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
376367-93-0 | |
| Record name | Bis[3,5-difluoro-2-(2-pyridyl)phenyl] (2-carboxypyridyl) iridium (III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




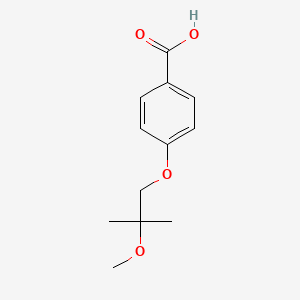

![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)
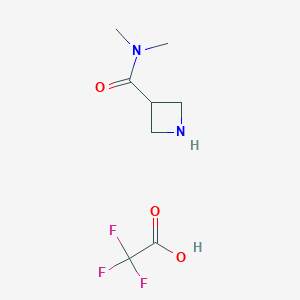
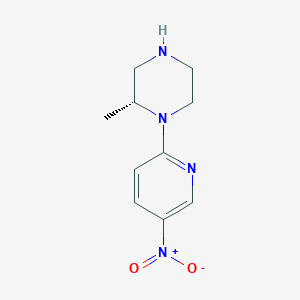
![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)
![2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile](/img/structure/B1469518.png)

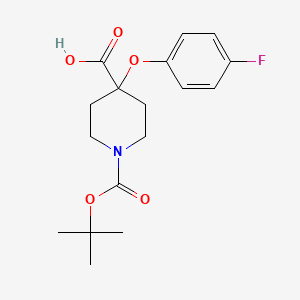
![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)
![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)
